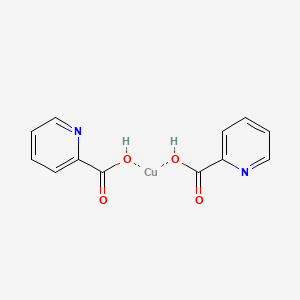
Copper;pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;pyridine-2-carboxylic acid typically involves the reaction of copper(II) acetate with pyridine-2-carboxylic acid in a methanolic solution. The reaction is carried out at room temperature under aerobic conditions. The resulting complex precipitates out of the solution as an intense green powder, which can be recrystallized from methanol to obtain stable crystals .
Industrial Production Methods
The robustness and reliability of this preparation method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Copper;pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: The pyridine ligand can be substituted with other ligands, altering the properties of the complex.
Coordination: The compound can form coordination complexes with other molecules, enhancing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions can produce a variety of copper-ligand complexes .
Scientific Research Applications
Copper;pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which copper;pyridine-2-carboxylic acid exerts its effects involves several molecular targets and pathways:
Redox Cycling: The copper center can undergo redox cycling, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
Coordination Chemistry: The pyridine-2-carboxylic acid ligand coordinates with the copper center, stabilizing the complex and enhancing its reactivity.
DNA Interaction: The compound can interact with DNA, inhibiting its replication and transcription, which is crucial for its antitumor activity.
Comparison with Similar Compounds
Copper;pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
Picolinic Acid: An isomer of pyridine-2-carboxylic acid with the carboxyl group at the 2-position.
Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.
This compound is unique due to its specific coordination geometry and the stability of its complexes, which make it particularly useful in catalysis and medicinal chemistry .
Properties
Molecular Formula |
C12H10CuN2O4 |
|---|---|
Molecular Weight |
309.76 g/mol |
IUPAC Name |
copper;pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |
InChI Key |
HSLXSZISQMKXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



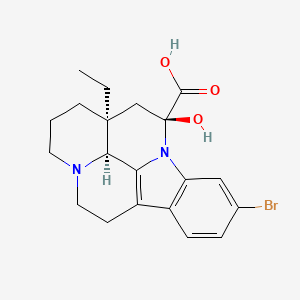
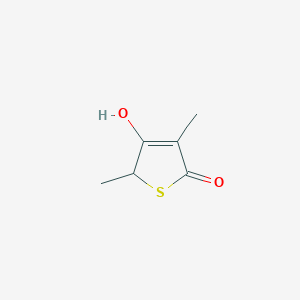


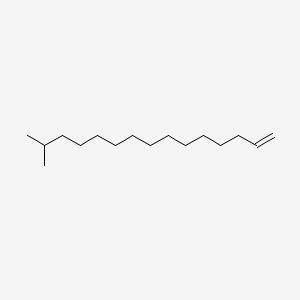
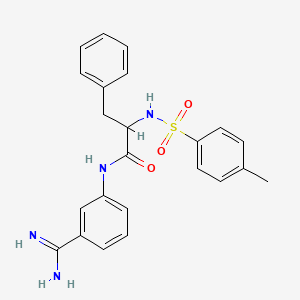
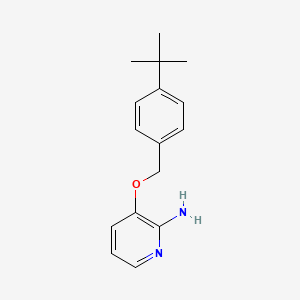
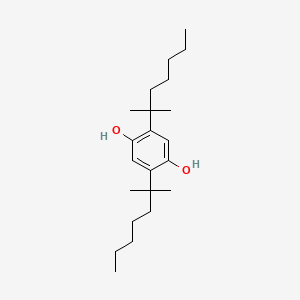
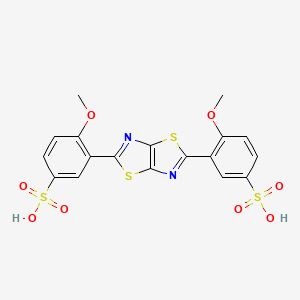

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)

![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)
